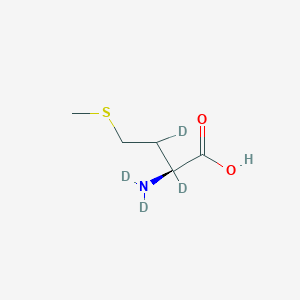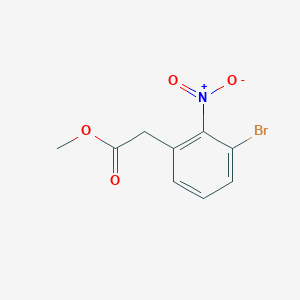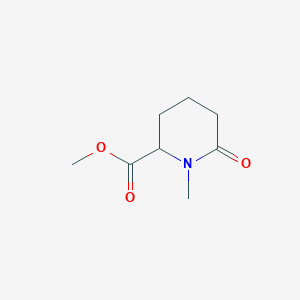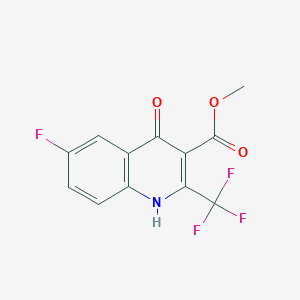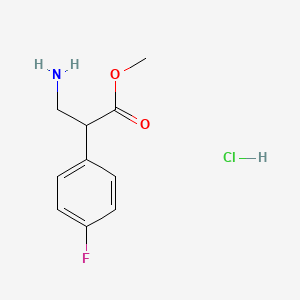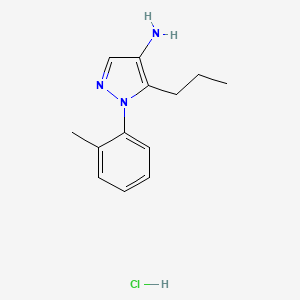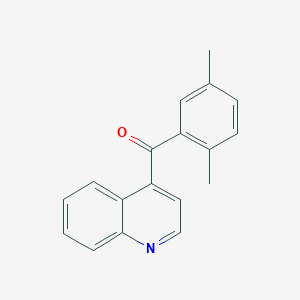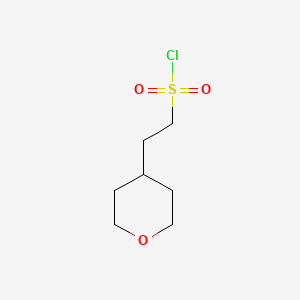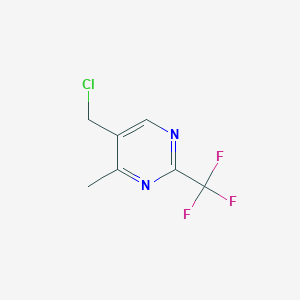
5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine
Descripción general
Descripción
5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine is a chemical compound with the molecular weight of 196.56 . It is used for research and development purposes . It appears as a yellow solid .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied . These compounds are synthesized through a series of reactions and are used in the agrochemical and pharmaceutical industries .Molecular Structure Analysis
The molecular structure of 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine is characterized by the presence of a pyrimidine ring, a chloromethyl group, and a trifluoromethyl group . The InChI code for this compound is 1S/C6H4ClF3N2/c7-1-4-2-11-5 (12-3-4)6 (8,9)10/h2-3H,1H2 .Chemical Reactions Analysis
The chemical reactions involving trifluoromethylpyridines have been studied in the context of their applications in the agrochemical and pharmaceutical industries . These compounds are thought to exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine is a yellow solid with a molecular weight of 196.56 .Aplicaciones Científicas De Investigación
Agrochemical Applications
Trifluoromethylpyridines, which are structurally similar to 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine, have been used as a key structural motif in active agrochemical ingredients . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval . These products likely leverage the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis of Crop-Protection Products
Among trifluoromethylpyridine derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is structurally similar to 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine, is used as a chemical intermediate for the synthesis of several crop-protection products .
Anti-Inflammatory Applications
Pyrimidines, including 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine, display a range of pharmacological effects including anti-inflammatory activities . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Inhibitors of NF-κB and AP-1
Some 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides, which are structurally similar to 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine, have been recognized as inhibitors of NF-κB and AP-1 . These are important proteins involved in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens .
Antifungal and Insecticidal Agents
Trifluoromethyl pyrimidine derivatives, including those with an amide moiety, have shown potential as effective antifungal and insecticidal agents for crop protection .
Future Research
Given the unique properties and wide range of applications of trifluoromethylpyridines and pyrimidines, it is expected that many novel applications of these compounds will be discovered in the future .
Mecanismo De Acción
Target of Action
Many pyrimidine derivatives are known to interact with various enzymes and receptors in the body. The exact targets would depend on the specific structure of the compound .
Mode of Action
The interaction of pyrimidine derivatives with their targets can lead to changes in the function of these targets, potentially altering cellular processes .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways depending on their specific targets. They may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of pyrimidine derivatives can vary widely. Factors such as the compound’s chemical structure, formulation, route of administration, and individual patient characteristics can all influence its pharmacokinetics .
Result of Action
The molecular and cellular effects of a compound’s action would depend on its specific targets and mode of action. This could range from changes in enzyme activity and cellular signaling to effects on cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of a compound. Additionally, factors within the body, such as the presence of certain enzymes or transport proteins, can also affect a compound’s activity .
Safety and Hazards
The safety information for 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H320, and the precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, P501 .
Direcciones Futuras
Trifluoromethylpyridines and their derivatives are expected to find many novel applications in the future . They are currently used in the agrochemical and pharmaceutical industries, and many candidates are undergoing clinical trials . The development of efficient and new pesticides is still an urgent task for scientific researchers .
Propiedades
IUPAC Name |
5-(chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c1-4-5(2-8)3-12-6(13-4)7(9,10)11/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCUOFAIABHBRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




